Cas no 58546-55-7 (Schisantherin B)

Schisantherin B 化学的及び物理的性質
名前と識別子
-
- Schizantherin B
- Schisantherin B
- Gomisin B
- Wuweizi ester B
- (2Z)-2-Methyl-2-butenoic acid(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl ester
- 2-Butenoic acid,2-methyl-,(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[
- 2-Butenoic acid,2-methyl-,(5S,6S,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6...
- SchizandrolB
- Schizandrol B
- Gomisin-B
- Schisandrer B
- Schisantherin-B
- Schizantherin-B
- Wuweizi ester-B
- 97ZTC185XV
- AKOS015965248
- Schisantherin C
- [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
- (hydroxy-tetramethoxy-dimethyl-[?]yl) (Z)-2-methylbut-2-enoate
- CHEMBL490308
- UNII-97ZTC185XV
- C17814
- Q27155290
- 58546-55-7
- S9443
- CHEBI:81352
- CCG-269808
- 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (5S-(5.alpha.(Z),6.beta.,7.beta.))-
- AC-34853
- 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,13AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOL-5-YL ESTER, (2Z)-
- 2-Butenoic acid, 2-methyl-, 5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (5S-(5alpha(Z),6beta,7beta))-
- AC-20312
- (5S,6S,7S)-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-5-yl (Z)-2-methylbut-2-enoate
- 2-BUTENOICACID,2-METHYL-,(5S,6S,7S,13AS)-5,6,7,13A-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO[3,4]CYCLOOCTA[1,2-F][1,3]BENZODIOXOL-5-YLESTER,(2Z)-
- 2-BUTENOIC ACID, 2-METHYL-, (5S,6S,7S,13AS)-5,6,7,8-TETRAHYDRO-6-HYDROXY-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO[3,4]CYCLOOCTA[1,2-F][1,3]BENZODIOXOL-5-YL ESTER, (2Z)-
- G0540
- SCHEMBL25301715
- DA-57731
-
- MDL: MFCD08460221
- インチ: InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/b14-9-,16-10?/t15-,20-,26-,28-/m0/s1
- InChIKey: XDVOVYYAPHHHBE-TYEAGPBUSA-N
- ほほえんだ: O=C(OC(C(C)(O)C(C)C1)C2=CC(OC)=C(OC)C(OC)=C2C3=C1C=C4OCOC4=C3OC)/C(C)=C/C
計算された属性
- せいみつぶんしりょう: 514.22000
- どういたいしつりょう: 514.22028266 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 833
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- ぶんしりょう: 514.6
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- 色と性状: White powder
- 密度みつど: 1.28
- ゆうかいてん: No data available
- ふってん: 638.6 ℃ at 760 mmHg
- フラッシュポイント: 206.5±25.0 °C
- 屈折率: 1.589
- PSA: 101.91000
- LogP: 4.43340
Schisantherin B セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Schisantherin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S199110-5mg |
Schisantherin B |
58546-55-7 | 5mg |
$ 75.00 | 2023-09-06 | ||
ChemScence | CS-3661-5mg |
Schisantherin B |
58546-55-7 | 99.90% | 5mg |
$375.0 | 2022-04-27 | |
TargetMol Chemicals | T6S1918-5mg |
Schisantherin B |
58546-55-7 | 99.06% | 5mg |
¥ 497 | 2024-07-19 | |
TargetMol Chemicals | T6S1918-10mg |
Schisantherin B |
58546-55-7 | 99.06% | 10mg |
¥ 828 | 2024-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1918-10 mg |
Schisantherin B |
58546-55-7 | 98.49% | 10mg |
¥5745.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0540-25MG |
Schisantherin B |
58546-55-7 | >98.0%(HPLC) | 25mg |
¥1180.00 | 2024-04-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1918-5 mg |
Schisantherin B |
58546-55-7 | 98.49% | 5mg |
¥3405.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP1268-100mg |
Schizantherin B |
58546-55-7 | 98% | 100mg |
$360 | 2023-09-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83542-10MG |
Schisantherin B |
58546-55-7 | 10mg |
¥6930.71 | 2025-01-16 | ||
ChemScence | CS-3661-1mg |
Schisantherin B |
58546-55-7 | 99.90% | 1mg |
$150.0 | 2022-04-27 |
Schisantherin B 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
Schisantherin Bに関する追加情報
Introduction to Schisantherin B (CAS No. 58546-55-7)
Schisantherin B, a naturally occurring lignan derivative, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. The chemical structure of Schisantherin B (CAS No. 58546-55-7) is characterized by its unique tetrahydrofuran ring system and multiple hydroxyl groups, which contribute to its diverse biological activities. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of oncology, neurology, and anti-inflammatory treatments.
The molecular formula of Schisantherin B is C25H28O6, and its molecular weight is approximately 440.49 g/mol. The compound is primarily found in the fruits of Illicium magnificum and Illicium lanceolatum, which are native to East Asia. The extraction and isolation of Schisantherin B from these plant sources have been a subject of considerable research effort due to its limited availability and complex purification process.
In recent years, the pharmacological properties of Schisantherin B have been the focus of numerous clinical and preclinical studies. One of the most notable findings is its potent anti-cancer activity, particularly against various types of solid tumors. Research has demonstrated that Schisantherin B can induce apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, it has shown promise in reducing tumor growth and metastasis in animal models.
The anti-inflammatory effects of Schisantherin B have also been well-documented. Studies have revealed that it can modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation in chronic diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to inhibit COX-2 enzyme activity suggests potential benefits in managing pain and inflammation associated with these conditions.
Another area of interest is the neuroprotective potential of Schisantherin B. Emerging research indicates that it may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques. These findings have opened new avenues for exploring Schisantherin B as a potential therapeutic agent for neurological disorders.
The mechanism of action underlying the biological activities of Schisantherin B involves multiple interactions with cellular targets. Its ability to bind to specific receptors and enzymes modulates various physiological processes, leading to its therapeutic effects. For instance, its interaction with estrogen receptors has raised interest in its potential use for hormonal therapies. Additionally, its anti-microbial properties have been observed in some studies, suggesting a broader spectrum of applications.
The synthesis and chemical modification of Schisantherin B have also been extensively explored to enhance its bioavailability and efficacy. Researchers have developed semi-synthetic analogs that retain key pharmacological properties while improving solubility and metabolic stability. These advancements are crucial for translating preclinical findings into clinical applications.
In conclusion, Schisantherin B (CAS No. 58546-55-7) is a multifaceted compound with significant therapeutic potential across various medical fields. Its natural origin combined with its diverse biological activities makes it a valuable candidate for further research and development. As our understanding of its mechanisms continues to grow, so does the promise of harnessing this remarkable natural product for human health benefits.
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